![molecular formula C18H23N3OS B4096413 N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4096413.png)
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Overview
Description
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.15618354 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as Maraviroc , is the CCR5 receptor . This receptor is found on the surface of certain human cells and is an essential co-receptor for most HIV strains .
Mode of Action
Maraviroc acts as a negative allosteric modulator of the CCR5 receptor . It binds to CCR5, inducing conformational changes within the chemokine receptor . This prevents the HIV protein gp120 from associating with the receptor, thereby blocking the entry process of the virus into the host cell .
Biochemical Pathways
The action of Maraviroc affects the HIV entry process into the host cell . By blocking the association of the HIV protein gp120 with the CCR5 receptor, Maraviroc prevents the virus from fusing with the human cell membrane . This inhibits the entry of the virus, thereby disrupting the viral replication cycle.
Pharmacokinetics
Maraviroc has a bioavailability of 23% . It is extensively metabolized by the liver, predominantly by the CYP3A enzyme . The drug has a half-life of approximately 16 hours , and is excreted in the feces (76%) and urine (20%) .
Result of Action
The result of Maraviroc’s action is the inhibition of HIV entry into the host cell . By preventing the virus from fusing with the human cell membrane, Maraviroc disrupts the viral replication cycle, thereby reducing the viral load and slowing the progression of HIV infection .
Action Environment
The action of Maraviroc can be influenced by various environmental factors. For instance, the drug’s exposure is altered by agents that modulate the activity of CYP3A4 . In some circumstances, dose adjustment of Maraviroc may be necessary when it is coadministered with agents that affect CYP3A4 activity .
Properties
IUPAC Name |
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-2-15(13-9-5-3-6-10-13)17-20-21-18(23-17)19-16(22)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLBYGPCGJRPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


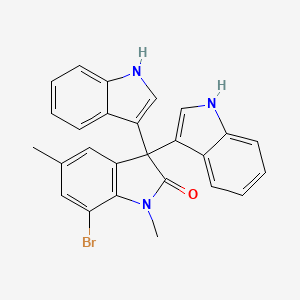
![N-(4-fluorophenyl)-2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4096342.png)
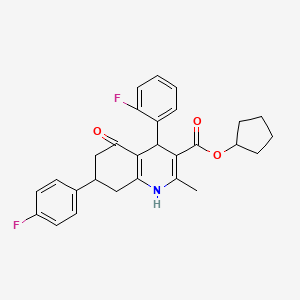
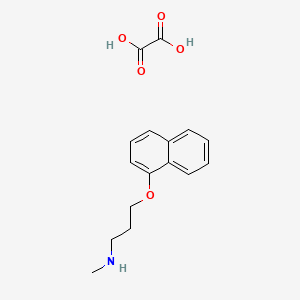
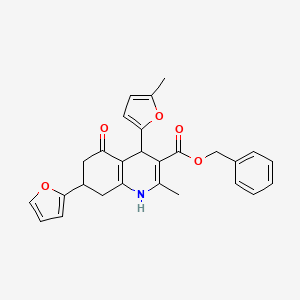
![N-[6,6-dimethyl-1-(4-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2-(2H-indazol-3-yl)acetamide](/img/structure/B4096368.png)
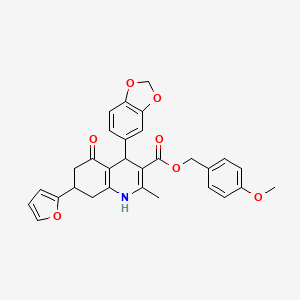
![isopropyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4096394.png)
![2-{4-(2-adamantyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4096401.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4096404.png)
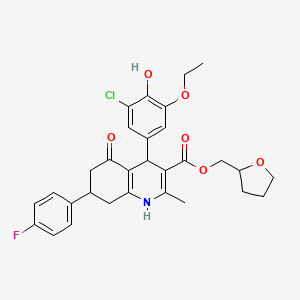
![1-[2-[4-(Cyclopentylamino)butoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4096418.png)
![4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol](/img/structure/B4096436.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4096439.png)
